4-[(3-Nitro-1H-pyrazol-1-yl)methyl]benzonitrile
Description
4-[(3-Nitro-1H-pyrazol-1-yl)methyl]benzonitrile is a heterocyclic compound featuring a benzonitrile core substituted with a 3-nitro-pyrazole moiety. Its molecular formula is C₁₁H₈N₄O₂ (average mass: 228.211 g/mol), and it is structurally characterized by a nitrile group at the para position of the benzene ring and a nitro group at the 3-position of the pyrazole ring .
Properties
IUPAC Name |
4-[(3-nitropyrazol-1-yl)methyl]benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N4O2/c12-7-9-1-3-10(4-2-9)8-14-6-5-11(13-14)15(16)17/h1-6H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJGBGFVPDBWOPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=CC(=N2)[N+](=O)[O-])C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(3-Nitro-1H-pyrazol-1-yl)methyl]benzonitrile typically involves the condensation of a suitable pyrazole derivative with a benzonitrile precursor. One common method includes the reaction of 3-nitro-1H-pyrazole with benzyl cyanide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents and reagents is also optimized to minimize costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions: 4-[(3-Nitro-1H-pyrazol-1-yl)methyl]benzonitrile can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzonitrile moiety can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.
Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic systems
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium on carbon (Pd/C).
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydride (NaH).
Cyclization: Various cyclization agents depending on the desired product
Major Products Formed:
Reduction: 4-[(3-Amino-1H-pyrazol-1-yl)methyl]benzonitrile.
Substitution: Various substituted benzonitrile derivatives.
Cyclization: Complex heterocyclic compounds
Scientific Research Applications
4-[(3-Nitro-1H-pyrazol-1-yl)methyl]benzonitrile has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 4-[(3-Nitro-1H-pyrazol-1-yl)methyl]benzonitrile largely depends on its specific application. In biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular targets. The pyrazole ring can also interact with various enzymes and receptors, modulating their activity. The benzonitrile moiety can enhance the compound’s ability to penetrate cell membranes and reach intracellular targets .
Comparison with Similar Compounds
Positional Isomers: Nitro Group Variations
- 4-[(4-Nitro-1H-pyrazol-1-yl)methyl]benzonitrile (CAS RN: 91136-08-2): This isomer differs only in the position of the nitro group (4-nitro instead of 3-nitro on the pyrazole). The 4-nitro derivative has a molecular formula of C₁₁H₈N₄O₂ and a monoisotopic mass of 228.0647, identical to the 3-nitro isomer.
Pyrazole Ring Modifications
4-[(3-Methyl-4-nitro-1H-pyrazol-1-yl)methyl]benzonitrile (Compound 40b/41b):
This derivative introduces a methyl group at the 3-position of the pyrazole ring alongside the 4-nitro substituent. Synthesized via nucleophilic substitution between 3-methyl-4-nitro-1H-pyrazole and 4-(bromomethyl)benzonitrile, this compound exhibits enhanced lipophilicity due to the methyl group, which may improve membrane permeability in biological assays .- 4-(3-Amino-4-methyl-1H-pyrazol-1-yl)benzonitrile (CAS RN: 1249427-15-3): Replacing the nitro group with an amino group at the 3-position reduces electron-withdrawing effects, altering reactivity and hydrogen-bonding capabilities. This modification is critical in optimizing pharmacokinetic properties for drug candidates .
Heterocyclic Core Replacements
- 4-((4-(4-Chlorophenyl)-5-methylisoxazol-3-yl)-phenoxy)methyl)benzonitrile (Compound 27): Replacing the pyrazole with an isoxazole ring introduces a different hydrogen-bonding profile and electronic distribution. This compound demonstrated in vitro growth inhibitory activity, highlighting the role of heterocycle choice in biological efficacy .
Triazole Derivatives (e.g., 4-[(4-Phenyl-1H-1,2,3-triazol-1-yl)methyl]benzonitrile) :
Substituting pyrazole with triazole (e.g., via click chemistry) enhances metabolic stability and diversifies hydrogen-bonding interactions. Such derivatives are widely explored in antifungal and anticancer applications .
Key Observations :
Physicochemical Data
Biological Activity
4-[(3-Nitro-1H-pyrazol-1-yl)methyl]benzonitrile is a compound of increasing interest in medicinal chemistry due to its potential biological activities, including antibacterial, antifungal, and anti-inflammatory properties. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its mechanisms of action, structure-activity relationships, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a benzonitrile moiety linked to a 3-nitro-1H-pyrazole group. The presence of the nitro group is significant as it enhances the compound's reactivity and biological activity. The structure can be represented as follows:
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets, such as enzymes and receptors. The nitro and pyrazole functional groups facilitate these interactions, potentially modulating various biochemical pathways. The exact mechanisms remain to be fully elucidated but may involve:
- Enzyme inhibition : Compounds with similar structures have been shown to inhibit key enzymes involved in inflammatory pathways.
- Receptor interaction : The compound may bind to specific receptors, influencing cellular responses.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial and fungal strains. The following table summarizes some key findings:
| Microorganism | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Inhibition observed | |
| Escherichia coli | Moderate activity | |
| Candida albicans | Effective growth inhibition |
Anti-inflammatory Effects
The compound has also been explored for its anti-inflammatory properties. Studies suggest that it can reduce the production of pro-inflammatory cytokines in cell cultures. This effect is critical for potential therapeutic applications in conditions like arthritis and other inflammatory diseases.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) of this compound is essential for optimizing its biological activity. Variations in substituents on the pyrazole or benzonitrile moieties can significantly affect potency and selectivity. For instance:
| Compound Variation | Biological Activity |
|---|---|
| 3-(4-Methylpyrazol-1-yl)methylbenzonitrile | Increased antibacterial activity |
| 3-(4-Chloropyrazol-1-yl)methylbenzonitrile | Enhanced antifungal properties |
| 3-(4-Aminopyrazol-1-yl)methylbenzonitrile | Potential for further functionalization |
These variations illustrate how modifications can lead to improved efficacy or reduced side effects, guiding future drug design efforts.
Case Studies
Several case studies highlight the potential applications of this compound:
- Antibacterial Study : A recent study evaluated the compound against multi-drug resistant strains of bacteria, showing promising results that warrant further investigation into its mechanism of action and potential as a therapeutic agent .
- Anti-inflammatory Research : Another study focused on its effects in an animal model of arthritis, where it demonstrated significant reductions in joint swelling and pain, suggesting a viable pathway for treating inflammatory conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
